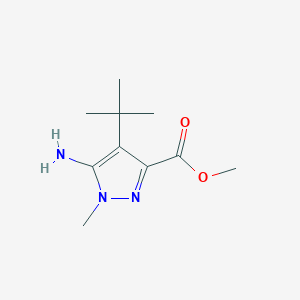

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a tert-butyl group at position 4, a methyl ester at position 3, and a methyl group at position 1. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, driven by substituent-dependent interactions .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 5-amino-4-tert-butyl-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)6-7(9(14)15-5)12-13(4)8(6)11/h11H2,1-5H3 |

InChI Key |

SPPKGUZWGXHOSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N(N=C1C(=O)OC)C)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

One of the most versatile methods for synthesizing pyrazoles involves the reaction of β-ketonitriles with hydrazines. This method can be adapted to synthesize Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate by using appropriate starting materials with tert-butyl and methyl groups incorporated into the β-ketonitrile.

Synthesis of 5-Aminopyrazoles

5-Aminopyrazoles are key intermediates in the synthesis of more complex pyrazole derivatives. They can be synthesized through the reaction of β-ketonitriles with hydrazines, followed by modification to introduce the tert-butyl group.

Comparison of Synthesis Methods

Challenges and Considerations

- Availability of Starting Materials : The availability and cost of starting materials can significantly impact the feasibility of a synthesis method.

- Reaction Conditions : Harsh conditions or the use of toxic reagents should be avoided if possible, as seen in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine .

- Scalability : The method should be scalable for industrial applications.

Chemical Reactions Analysis

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to optimize yields. Major products formed from these reactions include various substituted pyrazoles and pyrazole oxides .

Scientific Research Applications

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate with related pyrazole derivatives:

Physicochemical Properties

- Solubility and Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to analogues with smaller alkyl groups (e.g., methyl or ethyl). However, compounds like 5j () with sulfonyl or carboxamide groups exhibit higher polarity, improving aqueous solubility .

- For example, compounds with tert-butyl substituents in and show melting points >150°C, suggesting robust stability .

Biological Activity

Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 198.23 g/mol |

| CAS Number | 632365-54-9 |

| Purity | Typically >95% |

| Storage Conditions | Keep in a dark place at room temperature |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent approaches have utilized various reagents and conditions to optimize yield and purity, focusing on minimizing by-products and enhancing the efficiency of the synthesis process .

Anticancer Properties

Research indicates that compounds with a pyrazole core exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

Table: Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Microtubule destabilization |

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes critical for cancer cell survival. It has been shown to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Case Studies

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, caspase activity was enhanced by approximately 50% at a concentration of 10 µM, confirming its potential as an effective anticancer agent .

Case Study 2: Liver Cancer Inhibition

Another study demonstrated that this compound effectively inhibited HepG2 cell proliferation. The compound induced G0/G1 phase arrest, thereby preventing further cell division. The observed IC₅₀ was approximately 15 µM, indicating moderate potency against liver cancer cells .

Q & A

Q. Q: What are the standard synthetic routes for Methyl 5-amino-4-tert-butyl-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

A: Synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.

- Step 2: Introduction of the tert-butyl group at the 4-position using alkylation agents under anhydrous conditions (e.g., tert-butyl bromide with NaH in DMF).

- Step 3: Methyl esterification of the carboxylate group using methanol and catalytic sulfuric acid.

Key factors include temperature control (60–80°C for cyclization) and inert atmosphere to prevent oxidation of the amino group . Yield optimization requires precise stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Synthesis Challenges

Q. Q: How can researchers address regioselectivity issues during functionalization of the pyrazole ring?

A: Regioselectivity is influenced by steric and electronic effects:

- Steric hindrance: The tert-butyl group at the 4-position directs electrophilic substitution to the less hindered 5-position.

- Electronic effects: Electron-withdrawing carboxylate groups deactivate the ring, requiring activating agents (e.g., Lewis acids like BF₃·Et₂O) for nitration or halogenation.

Advanced strategies include computational modeling (DFT) to predict reactive sites and microwave-assisted synthesis for kinetic control .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure and purity of this compound?

A: Use a combination of:

- ¹H/¹³C NMR: Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and methyl ester (δ ~3.8 ppm, singlet). Aromatic protons appear between δ 6.5–7.5 ppm .

- IR Spectroscopy: Confirm amino (N–H stretch ~3400 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS): Validate molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography (SHELX): Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Reactivity and Derivatization

Q. Q: Which functional groups in this compound are most reactive, and how can they be modified for SAR studies?

A: Key reactive sites:

- Amino group (-NH₂): Acylation (e.g., acetic anhydride) or sulfonylation to enhance bioavailability .

- Ester group (-COOCH₃): Hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH) for further coupling reactions .

- Pyrazole ring: Electrophilic substitution (e.g., iodination at the 5-position using NIS/H₂SO₄) .

Optimize reaction conditions using TLC monitoring and adjust solvent polarity (DMF for acylation, THF for hydrolysis) .

Biological Activity Profiling

Q. Q: How should researchers design assays to evaluate this compound’s bioactivity, and how can contradictory data be resolved?

A:

- Assay Design: Test in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) at 10–100 µM concentrations, with celecoxib as a positive control . Use dose-response curves (IC₅₀ calculation) and triplicate runs.

- Data Contradictions: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Consider solubility issues (use DMSO stocks <1% v/v) and metabolic stability (liver microsome testing) .

Computational Modeling

Q. Q: What computational tools are suitable for predicting interactions between this compound and biological targets?

A:

- Molecular Docking (AutoDock Vina): Model binding to targets like kinases or GPCRs using PDB structures.

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR: Use MOE or Schrödinger to correlate substituent effects (e.g., tert-butyl bulkiness) with activity .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent degradation of this compound?

A: Store at –20°C in amber vials under argon to avoid light/oxygen-induced degradation. For long-term stability (>6 months), lyophilize and store as a solid. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) quarterly .

Comparative Studies

Q. Q: How does this compound compare structurally and functionally to analogs like ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate?

A:

Crystallography

Q. Q: How can researchers resolve crystal structures of derivatives using the SHELX suite?

A:

- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals (0.2 mm³).

- Refinement (SHELXL): Apply restraints for disordered tert-butyl groups. Validate with R-factor < 0.05 and CCDC deposition .

Analytical Method Development

Q. Q: What HPLC/LC-MS methods are recommended for quantifying this compound in biological matrices?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.